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molecular formula C19H22N2O3 B8567772 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid

Cat. No. B8567772
M. Wt: 326.4 g/mol
InChI Key: QMHQSGIKLZQKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

Lithium hydroxide (17.25 mg, 0.72 mmol) was added to a stirred solution of phenylmethyl 5-(4-methyl-1-piperazinyl)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 39; 100 mg, 0.24 mmol) in a mixture of THF:water (3:1, 10 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over magnesium sulphate, and concentrated to give a white solid. The product was purified using Comflash to yield the title compound. 50 mg.
Quantity
17.25 mg
Type
reactant
Reaction Step One
Name
phenylmethyl 5-(4-methyl-1-piperazinyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[CH:12][C:13]([O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[C:14]([CH:25]=2)[C:15]([O:17]CC2C=CC=CC=2)=[O:16])[CH2:6][CH2:5]1.Cl>C1COCC1.O.C(OCC)(=O)C>[CH3:3][N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:11]=[CH:12][C:13]([O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[C:14]([CH:25]=2)[C:15]([OH:17])=[O:16])[CH2:8][CH2:9]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
17.25 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
phenylmethyl 5-(4-methyl-1-piperazinyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
100 mg
Type
reactant
Smiles
CN1CCN(CC1)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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